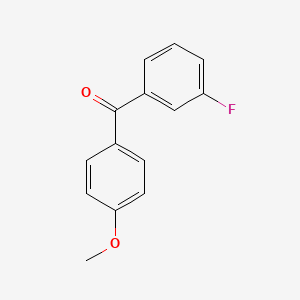
(3-Fluorophenyl)(4-methoxyphenyl)methanone
Übersicht
Beschreibung
“(3-Fluorophenyl)(4-methoxyphenyl)methanone” is a chemical compound with the molecular formula C14H11FO2 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “(3-Fluorophenyl)(4-methoxyphenyl)methanone” consists of two phenyl rings connected by a carbonyl group. One phenyl ring has a fluorine atom attached, and the other has a methoxy group attached .Physical And Chemical Properties Analysis
“(3-Fluorophenyl)(4-methoxyphenyl)methanone” is a solid at room temperature . It has a molecular weight of 230.24 . The compound’s solubility and other physical properties were not found in the available data.Wissenschaftliche Forschungsanwendungen
1. Antitumor Activity
(3-Fluorophenyl)(4-methoxyphenyl)methanone shows potential in antitumor activity. Tang and Fu (2018) synthesized a derivative, 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-fluorophenyl)Methanone, which exhibited distinct inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).
2. Tubulin Polymerization Inhibition and Apoptosis Induction
Another study by Magalhães et al. (2013) on a related compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, demonstrated its ability to inhibit tubulin polymerization and induce apoptosis in human leukemia cells. This suggests a mechanism of action for potential cancer therapies (Magalhães et al., 2013).
3. In Vivo Antitumor Effects
Further supporting its antitumor potential, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone was also studied by Magalhães et al. (2011) for in vivo antitumor effects, demonstrating tumor inhibition in mice inoculated with sarcoma 180 cells. This study highlights the potential for this compound in cancer treatment (Magalhães et al., 2011).
4. Potential as a SPECT-Tracer
Blanckaert et al. (2007) synthesized and evaluated a derivative, [123I]‐(4‐fluorophenyl)[1‐(3‐iodophenethyl)piperidin‐4‐yl]methanone, as a potential SPECT tracer for the serotonin 5‐HT2A receptor. This research opens avenues for using derivatives of (3-Fluorophenyl)(4-methoxyphenyl)methanone in diagnostic imaging (Blanckaert et al., 2007).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNPLRRABKSPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541585 | |
| Record name | (3-Fluorophenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)(4-methoxyphenyl)methanone | |
CAS RN |
96719-99-2 | |
| Record name | (3-Fluorophenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


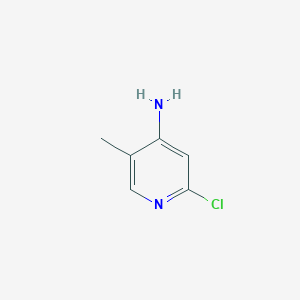

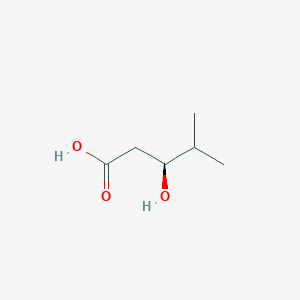
![1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1314163.png)
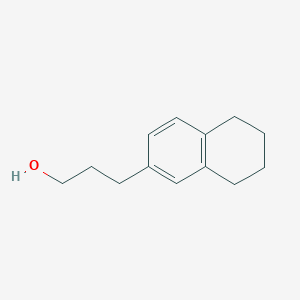

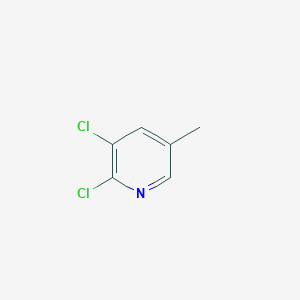
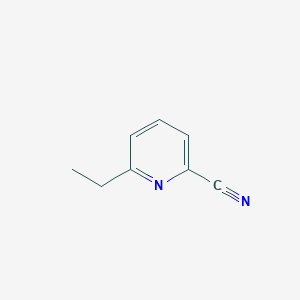
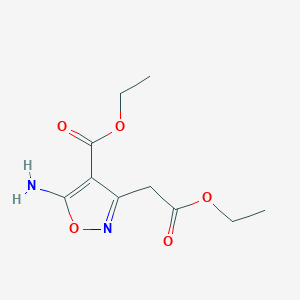
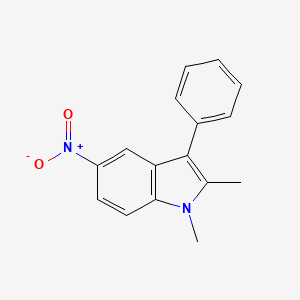
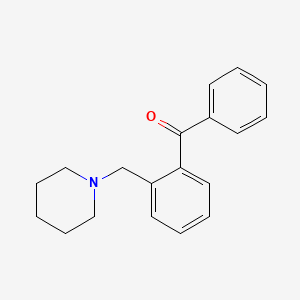
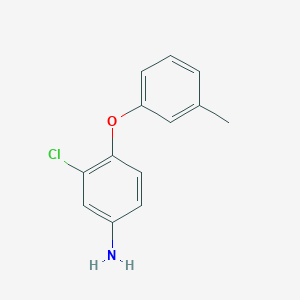
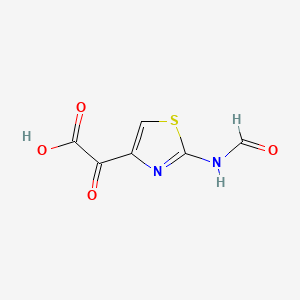
![Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl-](/img/structure/B1314194.png)